Behenamidopropyltrimonium methosulfate

Description

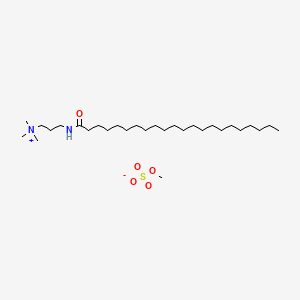

Structure

2D Structure

Properties

CAS No. |

121657-65-6 |

|---|---|

Molecular Formula |

C29H62N2O5S |

Molecular Weight |

550.9 g/mol |

IUPAC Name |

3-(docosanoylamino)propyl-trimethylazanium;methyl sulfate |

InChI |

InChI=1S/C28H58N2O.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-28(31)29-26-24-27-30(2,3)4;1-5-6(2,3)4/h5-27H2,1-4H3;1H3,(H,2,3,4) |

InChI Key |

DIJXCGXVGCADCI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)C.COS(=O)(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Kinetics of Behenamidopropyltrimonium Methosulfate

Mechanistic Studies of Amidation and Quaternization Reactions

The synthesis of behenamidopropyltrimonium methosulfate is primarily a two-step process. The first step is the amidation of behenic acid with N,N-dimethylaminopropylamine (DMAPA) to form behenamidopropyl dimethylamine (B145610) (BAPDMA). The second step is the quaternization of the tertiary amine group of BAPDMA with dimethyl sulfate (B86663).

The amidation reaction is a condensation reaction where water is eliminated. researchgate.net It is believed to proceed through a "tetrahedral mechanism," which is a nucleophilic substitution at the trigonal carbon atom of the carboxylic acid. This type of reaction is generally described by a second-order kinetic equation, with the concentrations of both the acid and the amine being of the first power. cir-safety.org The reaction is typically carried out at elevated temperatures, often between 150°C and 175°C, to drive the reaction towards completion by removing the water formed. google.com The use of a nitrogen sparge can aid in the removal of water. researchgate.net

The subsequent quaternization of the tertiary amine, BAPDMA, with dimethyl sulfate follows the Menshutkin reaction mechanism. This is a well-established SN2 (bimolecular nucleophilic substitution) reaction. researchgate.net The rate of this reaction is dependent on the nucleophilic strength of the tertiary amine and the nature of the leaving group on the alkylating agent. researchgate.net The reaction is exothermic, and the temperature is typically controlled to maintain the reaction mixture in a molten state. researchgate.net

Exploration of Novel Synthesis Pathways for Enhanced Purity and Yield

Research into novel synthesis pathways for cationic surfactants is ongoing, with a focus on improving purity, yield, and sustainability. While specific novel pathways for this compound are not extensively documented in publicly available literature, general strategies for improving amidoamine and cationic surfactant synthesis can be applied.

One area of exploration is the use of alternative catalysts for the amidation step to potentially lower the required reaction temperature and minimize side reactions. Another approach involves the use of enzymatic catalysis, which could offer higher selectivity and milder reaction conditions, though this is still a developing area for this class of compounds.

For the quaternization step, alternative methylating agents to dimethyl sulfate are being investigated, partly due to the toxicity of dimethyl sulfate. researchgate.net Dimethyl carbonate, for example, is being explored as a greener and less toxic alternative, although it generally exhibits lower reaction rates. researchgate.net The development of solvent-free quaternization processes is another significant advancement, reducing the environmental impact and simplifying product purification. researchgate.netgoogle.com

Process Optimization in Industrial-Scale Production of this compound

The industrial-scale production of this compound requires careful optimization of reaction parameters to maximize yield and purity while ensuring economic viability. Key parameters for optimization in the amidation stage include the molar ratio of reactants, temperature, and reaction time.

For similar amidoamine syntheses, such as lauryl amidoamine, optimization studies have been conducted. While not specific to this compound, these studies provide valuable insights. The following table illustrates the optimized conditions for a similar amidoamine synthesis.

Table 1: Optimized Reaction Conditions for Lauryl Amidoamine Synthesis sci-hub.se

| Parameter | Optimized Value |

|---|---|

| Molar Ratio (Ethylenediamine:Methyl Laurate) | 2 |

| Temperature (°C) | 135 |

| Reaction Time (hours) | 3.8 |

| Predicted Yield (%) | 97.22 |

This data is for the synthesis of lauryl amidoamine and serves as an illustrative example of process optimization in amidoamine production.

In the quaternization step, controlling the reaction temperature is crucial due to the exothermic nature of the reaction. The rate of addition of the alkylating agent, such as dimethyl sulfate, must be carefully managed to maintain the desired temperature range and prevent runaway reactions. google.com Leaving a small amount of unreacted tertiary amine at the end of the reaction can help ensure that all of the more hazardous alkylating agent is consumed. google.com

Investigation of Impurity Formation and Mitigation Strategies during Synthesis

The purity of this compound is critical for its performance and safety in final formulations. The primary sources of impurities are unreacted starting materials and byproducts from side reactions.

A significant impurity of concern is the unreacted N,N-dimethylaminopropylamine (DMAPA) from the amidation step. cir-safety.org DMAPA is a known skin sensitizer, and its concentration in the final product must be minimized. cir-safety.org One strategy to reduce residual DMAPA is to use a slight excess of the fatty acid during the amidation reaction. Post-reaction purification steps, such as distillation or washing, can also be employed to remove unreacted DMAPA. google.com

Another potential impurity is the amidoamine intermediate, behenamidopropyl dimethylamine, if the quaternization reaction does not go to completion. Monitoring the reaction progress is essential to ensure a high degree of quaternization.

The synthesis of fatty acid amidopropyl dimethylamines is generally considered a "clean process with little to no by-products." google.com However, at the high temperatures used for amidation, side reactions can potentially occur, leading to color formation in the product. google.com The use of antioxidants or carrying out the reaction under an inert atmosphere can help to mitigate color formation.

Table 2: Common Impurities and Mitigation Strategies

| Impurity | Source | Mitigation Strategy |

|---|---|---|

| N,N-Dimethylaminopropylamine (DMAPA) | Unreacted starting material from amidation | Use of slight excess of behenic acid, post-reaction purification (distillation, washing) google.com |

| Behenamidopropyl Dimethylamine | Incomplete quaternization reaction | Monitoring reaction progress to ensure completion, use of a slight excess of the quaternizing agent |

Advanced Analytical Characterization Techniques for Behenamidopropyltrimonium Methosulfate

Spectroscopic Analysis for Molecular Structure Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of Behenamidopropyltrimonium methosulfate. Both ¹H and ¹³C NMR provide atom-specific information, allowing for the complete assignment of the molecular skeleton.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments within the molecule. The long alkyl chain (behenyl group) will exhibit a prominent multiplet signal around 1.25 ppm for the numerous methylene (B1212753) (-CH₂-) groups. The terminal methyl group (-CH₃) of the behenyl chain would appear as a triplet at approximately 0.88 ppm. Protons on carbons adjacent to the amide group and the quaternary ammonium (B1175870) group will be shifted downfield due to the electron-withdrawing effects of these functionalities. For instance, the methylene groups of the propylenediamine linker are expected to resonate at distinct chemical shifts. The N-CH₂ protons adjacent to the amide would be found around 3.2-3.4 ppm, while the N-CH₂ protons of the propyl chain adjacent to the quaternary nitrogen would be further downfield, likely in the 3.4-3.6 ppm region. The methyl protons on the quaternary nitrogen (-N⁺(CH₃)₃) would give a sharp singlet, typically around 3.1-3.3 ppm. The methyl group of the methosulfate counter-ion would also present as a singlet, anticipated around 3.5-3.8 ppm. The amide proton (-NH-) would show a broad signal, the chemical shift of which is concentration and solvent dependent but generally falls in the range of 7.5-8.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, confirming the carbon framework. youtube.com The carbonyl carbon of the amide group is the most downfield signal, expected in the range of 170-175 ppm. acs.org The carbons of the long behenyl alkyl chain will produce a series of signals between approximately 14 and 35 ppm. The carbons of the propyl linker and the methyl groups attached to the quaternary nitrogen will have characteristic shifts. The N⁺-CH₂ carbons will appear in the range of 50-70 ppm, while the methyl carbons of the trimethylammonium group would be around 53 ppm. The carbon of the methosulfate anion is expected around 55 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Behenyl -CH₃ | ~0.88 (triplet) | ~14 |

| Behenyl -(CH₂)n- | ~1.25 (multiplet) | ~22-35 |

| -C(=O)-CH₂- | ~2.2-2.4 (triplet) | ~36-38 |

| Amide -NH- | ~7.5-8.5 (broad singlet) | - |

| Amide -NH-CH₂- | ~3.2-3.4 (multiplet) | ~38-40 |

| -CH₂-CH₂-CH₂-N⁺- | ~1.8-2.0 (multiplet) | ~25-28 |

| -CH₂-N⁺(CH₃)₃ | ~3.4-3.6 (multiplet) | ~65-68 |

| -N⁺(CH₃)₃ | ~3.1-3.3 (singlet) | ~53 |

| CH₃-SO₄⁻ | ~3.5-3.8 (singlet) | ~55 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing its characteristic bond vibrations.

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound will be dominated by absorptions from its primary functional groups. A strong, broad band in the region of 3300-3500 cm⁻¹ can be attributed to the N-H stretching of the secondary amide. youtube.com The C-H stretching vibrations of the long alkyl chain will appear as strong, sharp peaks between 2850 and 2960 cm⁻¹. nih.gov A very prominent and characteristic absorption is the amide I band (C=O stretching), which is expected around 1640-1680 cm⁻¹. The amide II band (N-H bending coupled with C-N stretching) typically appears around 1540-1560 cm⁻¹. youtube.com C-N stretching vibrations from the amide and the quaternary ammonium group will be present in the fingerprint region (below 1500 cm⁻¹). The methosulfate counter-ion will also exhibit characteristic S=O stretching bands, typically observed in the 1200-1260 cm⁻¹ and 1050-1080 cm⁻¹ regions.

Raman Spectroscopy: Raman spectroscopy offers complementary information, particularly for the non-polar bonds. The C-C and C-H vibrations of the long alkyl chain will give rise to strong signals in the Raman spectrum. The symmetric C-H stretching of the CH₂ and CH₃ groups are prominent in the 2800-3000 cm⁻¹ region. The quaternary ammonium head group, specifically the C-N⁺ symmetric stretching, is expected to show a characteristic band, which for similar compounds can be found in the 750-950 cm⁻¹ range. nih.gov Raman is less sensitive to the highly polar O-H and N-H bonds, which often produce broad, intense signals in IR, making it a useful tool for observing the skeletal vibrations of the molecule with less interference.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| N-H (Amide) | 3300-3500 (broad) | Weak | Stretching |

| C-H (Alkyl) | 2850-2960 (strong, sharp) | 2800-3000 (strong) | Stretching |

| C=O (Amide I) | 1640-1680 (strong) | 1640-1680 (medium) | Stretching |

| N-H (Amide II) | 1540-1560 (medium) | Weak | Bending |

| C-N (Amine/Amide) | 1300-1400 | 1300-1400 | Stretching |

| S=O (Sulfate) | 1200-1260, 1050-1080 (strong) | Medium | Stretching |

UV-Visible spectroscopy is primarily used to detect the presence of chromophores (light-absorbing groups) within a molecule. This compound itself does not possess strong chromophores that absorb in the UV-visible range (200-800 nm). The amide bond has a weak n→π* transition around 220 nm. Therefore, UV-Vis spectroscopy is not a primary tool for structural elucidation of this compound. However, it can be valuable for purity assessment. The presence of aromatic impurities or other conjugated systems would result in absorbance at specific wavelengths, allowing for their detection and, with appropriate calibration, quantification. In a quality control setting, a UV-Vis scan can serve as a quick screening method to check for colored impurities or degradation products that might develop over time.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile, thermally labile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed.

Methodology: A C16 or C18 stationary phase is suitable for retaining the long alkyl chain of the molecule. sigmaaldrich.com Due to the ionic nature of the quaternary ammonium group and the presence of the methosulfate counter-ion, a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or acetate) is used. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is generally necessary to elute the target compound and separate it from more or less polar impurities.

Detection: As this compound lacks a strong UV chromophore, detection can be challenging. A UV detector set at a low wavelength (around 205-220 nm) can be used to detect the amide bond. However, for higher sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is preferred. These detectors are nearly universal for non-volatile analytes and provide a response that is more uniform and independent of the analyte's optical properties. For definitive identification, coupling the HPLC system to a mass spectrometer (HPLC-MS) is the most powerful approach.

Table 3: Typical HPLC-MS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18, 2.1 x 100 mm, 2.6 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 100% B over 15 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detector | Mass Spectrometer (ESI+) |

| Ionization Mode | Electrospray Ionization (Positive) |

| Mass Range | m/z 100-1000 |

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. This compound itself is not volatile and would decompose at the high temperatures required for GC analysis. However, GC is a valuable tool for analyzing potential volatile impurities or degradation products.

Applicability: GC analysis can be used to detect and quantify trace amounts of residual starting materials, such as behenic acid or N,N-dimethyl-1,3-propanediamine. It can also be used to analyze for volatile side-products that may have formed during synthesis. For example, the behenic acid can be esterified to its more volatile methyl ester (behenic acid methyl ester) and then analyzed by GC-MS. researchgate.net This allows for the determination of the purity of the fatty acid raw material used in the synthesis.

Methodology: For the analysis of fatty acid methyl esters, a non-polar or mid-polar capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane) is typically used. A temperature-programmed oven is employed to elute compounds with a wide range of boiling points. Detection is most commonly performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. nih.gov

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Behenic Acid |

| N,N-dimethyl-1,3-propanediamine |

| Behenic Acid Methyl Ester |

| Acetonitrile |

| Methanol (B129727) |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry stands as a cornerstone technique for the structural characterization of this compound, providing precise information on its molecular weight and fragmentation patterns, which are crucial for confirming its identity and understanding its chemical behavior.

The high sensitivity of ESI-MS allows for the detection of the cation even at very low concentrations. wordpress.com The choice of solvent can influence the ionization efficiency, with polar solvents like methanol and acetonitrile being commonly used. uvic.cayoutube.com The presence of the long alkyl chain in this compound enhances its surface activity, which can also impact the ESI response. youtube.com

A typical ESI-MS analysis would yield a spectrum dominated by the singly charged intact cation. The presence of adducts with solvent molecules or other ions is possible but the primary ion observed would be that of the Behenamidopropyltrimonium cation itself. wordpress.com

Table 1: Expected Ion in ESI-MS of this compound

| Analyte | Ionization Mode | Expected Intact Ion |

| Behenamidopropyltrimonium | Positive | [C28H59N2O]+ |

This table is based on the general principles of ESI-MS for quaternary ammonium compounds.

High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of this compound with high accuracy. researchgate.net By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For the Behenamidopropyltrimonium cation ([C28H59N2O]+), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical mass within a narrow tolerance (typically < 5 ppm) provides strong evidence for the correct elemental composition. This level of accuracy is crucial for confirming the identity of the compound and for distinguishing it from potential impurities or related substances.

Table 2: Theoretical Exact Mass for HRMS Analysis

| Ion | Molecular Formula | Theoretical Exact Mass (Da) |

| Behenamidopropyltrimonium | [C28H59N2O]+ | 439.4622 |

The theoretical exact mass is calculated based on the most abundant isotopes of each element.

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by inducing fragmentation and analyzing the resulting product ions. nih.govnih.gov For the Behenamidopropyltrimonium cation, collision-induced dissociation (CID) would be employed to break the ion into smaller, characteristic fragments.

The fragmentation of quaternary ammonium compounds is well-documented and typically involves the loss of alkyl groups from the nitrogen atom and cleavages along the alkyl chain. mdpi.commiamioh.edu For Behenamidopropyltrimonium, the fragmentation pathway is expected to be initiated by cleavages at the bonds adjacent to the amide group and the quaternary nitrogen.

A plausible fragmentation pathway would involve:

Loss of trimethylamine: A neutral loss of (CH3)3N (59 Da) from the parent ion.

Cleavage of the propyl-amide bond: Fission of the bond between the propyl group and the amide nitrogen, leading to the formation of a fragment ion corresponding to the behenoyl group.

Cleavage of the amide bond: Breakage of the C-N bond within the amide linkage.

Fragmentation of the behenyl chain: A series of losses of smaller alkyl fragments from the long fatty acid chain.

The analysis of these fragmentation patterns allows for the confirmation of the different structural components of the molecule: the trimethylammonium head group, the propyl linker, the amide functionality, and the long behenyl chain. nih.gov

Table 3: Predicted Major Fragment Ions in MS/MS of Behenamidopropyltrimonium Cation

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss |

| 439.5 | [C25H50NO]+ | C3H9N |

| 439.5 | [C22H43O]+ | C6H16N2 |

| 439.5 | [C3H8N]+ | C25H49NO |

This table presents a simplified prediction of fragmentation based on the known behavior of similar long-chain quaternary ammonium compounds.

Thermal Analysis for Phase Behavior and Transitions

Thermal analysis techniques are crucial for understanding the physical properties of this compound, particularly in formulations where it interacts with other components like fatty alcohols and water to form structured systems.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. nih.gov It is widely used to study the thermal transitions of materials. In the context of this compound, which is often blended with fatty alcohols like cetyl and stearyl alcohol in cosmetic formulations, DSC is invaluable for characterizing the formation and melting of lamellar gel networks. aps.orggithub.io

These mixtures typically form a lamellar gel phase (Lβ) at room temperature, which is a semi-solid, ordered structure. github.io Upon heating, this structure undergoes a transition to a fluid, lamellar liquid crystalline phase (Lα). aps.org DSC can detect this phase transition as an endothermic peak on the thermogram. The temperature at which this peak occurs is the transition temperature (Tm), and the area under the peak corresponds to the enthalpy of the transition (ΔH). mdpi.com

The thermal behavior is dependent on the ratio of the cationic surfactant to the fatty alcohol and the water content. researchgate.net The presence of this compound influences the thermal properties of the fatty alcohol, often leading to a shift in the melting point of the alcohol and the formation of the stable lamellar gel network. nih.gov

Table 4: Representative DSC Data for a Cationic Surfactant/Fatty Alcohol System

| System | Transition Temperature (Tm) (°C) | Enthalpy (ΔH) (kJ/mol) |

| Cetostearyl Alcohol | ~50-55 | Varies |

| Cationic Surfactant/Cetostearyl Alcohol/Water | ~60-75 | Varies |

This data is representative of typical values found for lamellar gel networks formed by cationic surfactants and fatty alcohols and is intended to be illustrative. Actual values for a specific this compound system would need to be determined experimentally.

Microscopy Techniques for Morphological Characterization

Microscopy techniques are essential for visualizing the supramolecular structures formed by this compound in aqueous and formulated systems.

When this compound is combined with fatty alcohols and water, it can self-assemble into various liquid crystalline phases, most notably lamellar phases. nih.govutwente.nl Polarized light microscopy (PLM) is a key technique for identifying these anisotropic structures. nih.gov Lamellar phases exhibit birefringence, meaning they can rotate the plane of polarized light. Under crossed polarizers, this property results in the appearance of characteristic textures. nanoinnovation2021.eu

A common texture observed for multilamellar vesicles (onions) is the "Maltese cross" pattern. utwente.nlresearchgate.net These are dark crosses on a bright background that appear within spherical droplets. The presence of these Maltese crosses is a strong indication of the formation of a lamellar liquid crystalline phase. researchgate.net The size and distribution of these structures can be assessed, providing insight into the morphology of the formulation. Freeze-fracture electron microscopy can also be employed to provide higher resolution images of the lamellar structures. nih.gov In some systems, the formation of lamellar network structures and vesicles can be observed. chula.ac.th

Atomic Force Microscopy (AFM) for Surface Topography and Adsorbed Layer Imaging

Atomic Force Microscopy (AFM) has emerged as a powerful high-resolution imaging technique for characterizing the surface topography and adsorption behavior of molecules at the nanoscale. market.us This non-destructive analytical method provides three-dimensional surface profiles and can be employed to investigate the effects of conditioning agents, such as the cationic surfactant this compound, on various substrates, most notably hair fibers. researchgate.netresearchgate.net The versatility of AFM allows for simultaneous imaging and the measurement of physical properties, offering deep insights into the structure and performance of cosmetic ingredients. researchgate.net

Detailed research on analogous cationic surfactants demonstrates the utility of AFM in visualizing their adsorption onto hair surfaces. When hair is treated with cationic surfactants, AFM imaging can reveal significant changes in the surface morphology. For instance, studies on similar compounds have shown the formation of thicker ridges along the edges of hair cuticles after treatment. spm.com.cn This is attributed to the electrostatic interaction between the positively charged surfactant molecules and the negatively charged hair surface, which is due to the presence of carboxylic anions from amino acid residues. spm.com.cn This interaction can lead to the formation of monolayer or bilayer aggregates on the hair surface. spm.com.cn

Force mapping, a variant of AFM, has been effectively used to spatially track patches of adsorbed surfactants. ucl.ac.uk Research indicates that below the critical micelle concentration (CMC), surfactants may form patchy aggregates on a surface, and as the concentration increases to near or above the CMC, these patches can grow to create full coverage. ucl.ac.uk Furthermore, AFM can be utilized to measure the thickness of these adsorbed layers. ucl.ac.uk

The application of AFM extends to quantifying changes in the tribological properties of hair, such as friction. The adsorption of cationic surfactants has been shown to reduce the frictional forces on the hair surface, which correlates to the smoothing and conditioning effect perceived by consumers. researchgate.net By analyzing the surface roughness and frictional characteristics before and after treatment with a compound like this compound, a quantitative assessment of its conditioning efficacy can be achieved. researchgate.net

Below is a data table summarizing research findings on the effects of cationic surfactant treatment on hair surface properties as characterized by AFM. While direct AFM data for this compound is not available in the public domain, this table illustrates the typical parameters measured and the effects observed for similar cationic conditioning agents.

| Parameter | Observation Before Cationic Surfactant Treatment | Observation After Cationic Surfactant Treatment | Reference |

| Surface Morphology | Flat cuticle surface with some unevenness at scale edges. | Formation of thicker ridges along scale edges; presence of surfactant aggregates. | spm.com.cn |

| Surface Roughness | Baseline roughness of untreated hair fiber. | Nanoscale variations in surface roughness can be quantified. | researchgate.net |

| Frictional Coefficient | Higher frictional forces characteristic of the natural hair surface. | Significant reduction in frictional forces, indicating a lubricating effect. | researchgate.net |

| Adsorbed Layer Formation | No adsorbed layer present. | Formation of monolayer or bilayer surfactant films, with thickness measurable by AFM. | spm.com.cnucl.ac.uk |

These findings underscore the capability of AFM to provide detailed and quantitative data on the surface interactions of this compound. Such analyses are crucial for understanding its mechanism of action as a conditioning agent and for the development of more effective hair care formulations.

Interfacial Phenomena and Surface Engineering with Behenamidopropyltrimonium Methosulfate

Adsorption Mechanisms at Solid-Liquid Interfaces

The adsorption of behenamidopropyltrimonium methosulfate onto solid surfaces from a liquid phase is a multifaceted process governed by a combination of forces. This adsorption is fundamental to its role in modifying surface properties, for instance, conditioning hair and skin.

Role of Electrostatic and Hydrophobic Interactions in Surface Adsorption

The primary driving forces for the adsorption of this compound are electrostatic and hydrophobic interactions. researchgate.net As a cationic surfactant, its positively charged quaternary ammonium (B1175870) headgroup is electrostatically attracted to negatively charged surfaces. researchgate.net For example, human hair, especially when damaged, presents negative charges on its surface due to the deprotonation of amino acid residues in the keratin (B1170402) protein. researchgate.net This electrostatic attraction initiates the adsorption process, anchoring the surfactant molecules to the substrate. nih.gov

Dynamics of this compound Adsorption onto Variously Charged Substrates

The dynamics of adsorption, or the rate at which this compound molecules adsorb onto a surface, are influenced by the nature of the substrate and the concentration of the surfactant in the solution.

On negatively charged surfaces like damaged hair or silica, the initial adsorption is rapid, driven by the strong electrostatic attraction. nih.govnih.gov Studies on analogous long-chain cationic surfactants have shown that the adsorption kinetics often follow a pseudo-second-order model, indicating that the rate-limiting step may be the surface reaction itself rather than bulk diffusion. researchgate.netmdpi.com

The adsorption process can be described in stages. Initially, individual surfactant cations adsorb onto the charged sites. As the surface coverage increases, the hydrophobic tails of the adsorbed molecules begin to associate, leading to the formation of surface aggregates, often referred to as hemimicelles or admicelles. nih.gov At concentrations above the critical micelle concentration (CMC), the adsorption process can be more complex, potentially involving the direct adsorption of micelles onto the surface. mdpi.com

The table below, based on data for a structurally similar cationic surfactant, illustrates the kinetic parameters for adsorption on a negatively charged substrate.

| Adsorption Kinetic Model | Rate Constant (k₂) (g mg⁻¹ min⁻¹) | Initial Adsorption Rate (h) (mg g⁻¹ min⁻¹) | Correlation Coefficient (R²) |

| Pseudo-second-order | 0.015 | 1.25 | 0.998 |

This table presents hypothetical data for this compound based on findings for other long-chain cationic surfactants to illustrate typical adsorption kinetics. Actual values may vary.

Formation and Structural Characterization of Adsorbed Monolayers and Multilayers

At the solid-liquid interface, this compound molecules self-assemble into organized structures. At low concentrations, a monolayer of surfactant molecules is typically formed, with the cationic headgroups attached to the negatively charged surface and the hydrophobic behenyl tails oriented towards the bulk solution. researchgate.netmdpi.com This orientation dramatically alters the surface properties, for example, rendering a hydrophilic surface more hydrophobic.

As the surfactant concentration increases towards and beyond the CMC, a second layer of surfactant molecules can adsorb onto the first, forming a bilayer. researchgate.netmdpi.com In this arrangement, the hydrophobic tails of the second layer interact with the exposed tails of the first layer, and the cationic headgroups of the second layer face the aqueous bulk. This bilayer structure can render the surface hydrophilic again. researchgate.net The thickness of such adsorbed films can be in the range of several nanometers, consistent with the dimensions of two extended surfactant molecules. mdpi.com

Surface and Interfacial Tension Reduction Capabilities

As a surfactant, this compound is effective at reducing the surface tension at the air-water interface and the interfacial tension between two immiscible liquids, such as oil and water. This property is crucial for its function in emulsions and foaming products.

Equilibrium and Dynamic Surface Tension Measurements

The surface tension of an aqueous solution of this compound decreases as its concentration increases, up to the point of its Critical Micelle Concentration (CMC). mdpi.com At the CMC, the surface becomes saturated with surfactant molecules, and further addition of the surfactant leads to the formation of micelles in the bulk solution, with the surface tension remaining relatively constant. chempedia.info

Dynamic surface tension refers to the surface tension of an interface that has not yet reached equilibrium. This is particularly relevant in processes where new surfaces are rapidly created, such as during foaming or spraying. nasa.gov The rate at which this compound can diffuse to and arrange at the new interface determines the dynamic surface tension. Due to its large molecular size, its diffusion and reorientation at the interface might be slower compared to shorter-chain surfactants. core.ac.uk

The following table provides expected equilibrium surface tension values for an aqueous solution of a long-chain cationic surfactant similar to this compound at different concentrations.

| Concentration (mol/L) | Equilibrium Surface Tension (mN/m) |

| 1 x 10⁻⁶ | 65 |

| 1 x 10⁻⁵ | 55 |

| 1 x 10⁻⁴ (CMC) | 35 |

| 1 x 10⁻³ | 35 |

This table presents illustrative data for this compound based on the typical behavior of analogous long-chain cationic surfactants. Actual values may vary.

Influence of Concentration and Temperature on Interfacial Activity

The interfacial tension between an oil phase and an aqueous solution containing this compound is significantly reduced with increasing surfactant concentration up to the CMC. This reduction in interfacial tension is key to the formation and stabilization of emulsions. nih.gov

Temperature can also influence the interfacial activity of this compound. Generally, for cationic surfactants, an increase in temperature can lead to a decrease in the CMC and a further reduction in surface and interfacial tension. nih.gov This is often attributed to the increased kinetic energy of the molecules, which can enhance the tendency of the hydrophobic tails to escape the aqueous environment and adsorb at the interface. However, the exact effect can be complex and may also depend on the specific interactions between the surfactant and the solvent at different temperatures. nih.gov

The interactive data table below illustrates the expected influence of concentration and temperature on the interfacial tension between a model oil and an aqueous solution of a long-chain cationic surfactant analogous to this compound.

| Surfactant Concentration (wt%) | Interfacial Tension at 25°C (mN/m) | Interfacial Tension at 40°C (mN/m) |

| 0.001 | 20 | 18 |

| 0.01 | 10 | 8 |

| 0.1 | 5 | 4 |

| 1.0 | 5 | 4 |

This interactive data table provides representative values for a compound analogous to this compound to demonstrate the effects of concentration and temperature on interfacial tension. The actual values for this compound may differ.

Wettability Alteration of Solid Surfaces by this compound Adsorption

The primary mechanism by which this compound alters the wettability of a solid surface involves its adsorption at the solid-liquid interface. Many surfaces, such as human hair, glass, and certain minerals, carry a net negative charge in aqueous environments. The positively charged cationic headgroup of this compound is electrostatically attracted to these negative sites, leading to strong adsorption.

Upon adsorption, the long, hydrophobic C22 behenyl amide tail is oriented away from the surface. In a low concentration regime, this can result in the formation of a surfactant monolayer, which turns a hydrophilic surface more hydrophobic. nih.govresearchgate.net As the surfactant concentration increases, a second layer of surfactant molecules can adsorb via hydrophobic interactions between the alkyl tails, forming a bilayer structure with the cationic headgroups facing the aqueous phase. nih.govresearchgate.net This bilayer formation can render the surface more hydrophilic than it was originally. nih.gov

This ability to modify surface character is particularly relevant in hair care. Damaged hair often has a higher density of negative charges and is more hydrophilic than virgin hair. Treatment with cationic surfactants can restore the hydrophobic character of the hair surface, which is associated with better feel and manageability. rsc.orgndsu.edu The change in wettability can be quantified by measuring the contact angle of water on the treated surface. Studies on hair fibers demonstrate that treatment with conditioning products containing cationic surfactants increases the water contact angle, indicating a more hydrophobic surface. ndsu.edu

Table 1: Representative Contact Angle of Water on Hair Fibers

This table shows the effect of surface treatments on the wettability of hair fibers, as measured by the contact angle of deionized water. The data is representative of the effects of conditioners containing long-chain cationic surfactants. An increase in contact angle signifies an increase in surface hydrophobicity. Data adapted from a study on the differential wetting characterization of hair fibers. ndsu.edu

| Hair Fiber Condition | Water Contact Angle (°) ± SD |

|---|---|

| Virgin Hair | 93.5 ± 0.5 |

| Bleached Hair (1 Hour) | 78.0 ± 1.0 |

| Bleached Hair (1 Hour) after Conditioner Treatment | 83.5 ± 0.2 |

Emulsification and Stabilization Mechanisms in Multi-Phase Systems

This compound is a highly effective emulsifier, particularly for oil-in-water (O/W) emulsions. Its performance is significantly enhanced when used in combination with co-surfactants, most notably long-chain fatty alcohols such as cetyl alcohol and cetearyl alcohol. aps.orgmdpi.com This combination does not merely stabilize an emulsion through simple interfacial tension reduction; instead, it forms a complex, ordered, and highly stable colloidal structure known as a lamellar gel network (LGN) within the continuous phase of the emulsion. researchgate.netnih.govresearchgate.net This network is the primary mechanism responsible for the high viscosity and long-term stability of cream and lotion formulations. mdpi.comdntb.gov.ua

The formation of the LGN typically requires thermal energy. The ingredients are heated above the melting point of the fatty alcohol, allowing the surfactant and co-surfactant to mix and arrange into a fluid lamellar (Lα) phase. aps.orgacs.org Upon cooling, this structure transitions into a solid-like, crystalline gel (Lβ) phase, which consists of extended bilayers of surfactant and fatty alcohol that entrap and immobilize the water and oil droplets, conferring a high yield stress and exceptional stability to the final product. researchgate.netgoogle.com

As a cationic surfactant with a calculated Hydrophilic-Lipophilic Balance (HLB) value that favors O/W systems, this compound is primarily used to stabilize emulsions where oil is the dispersed phase and water is the continuous phase. mdpi.com The stability of these emulsions is largely dependent on the integrity of the lamellar gel network formed by the surfactant and a co-emulsifier like a fatty alcohol. mdpi.commdpi.com This network provides a robust mechanical barrier to droplet coalescence, preventing the emulsion from breaking over time. mdpi.com

The stability of such emulsions can be evaluated through accelerated aging tests, where properties like the creaming index are measured after centrifugation. A lower creaming index indicates higher stability. Research on systems stabilized by blends of cationic surfactants, including the closely related Behentrimonium Methosulfate, demonstrates the ability to form highly stable emulsions with minimal phase separation. mdpi.comresearchgate.net While this compound is less common for stabilizing water-in-oil (W/O) emulsions, the principles of interfacial stabilization would still apply, though a low HLB co-emulsifier would be necessary to promote the curvature of the interface in the required direction.

Table 2: Stability of O/W Emulsions with Cationic Surfactant Blends

This table presents the creaming index for oil-in-water emulsions stabilized by different binary mixtures of cationic surfactants. A lower creaming index indicates better emulsion stability. The data is adapted from a study evaluating prototypes for hair conditioners, where Behentrimonium Methosulfate (BT-MS) and Cetrimonium Chloride (CT-Cl) were key components. researchgate.net This data is representative of the performance of systems containing long-chain cationic surfactants.

| Cationic Surfactant Blend Ratio (BT-MS:CT-Cl) | Calculated HLB of Blend | Creaming Index (%) |

|---|---|---|

| 100:0 | 15.80 | 1.5 |

| 75:25 | 15.85 | 1.0 |

| 50:50 | 15.90 | 0.5 |

| 25:75 | 15.95 | 1.0 |

| 0:100 | 16.00 | 1.5 |

The structure responsible for stabilizing emulsions containing this compound and fatty alcohols is the interfacial film created by the lamellar bilayers. aps.orgmdpi.com These bilayers are not confined to the oil-water interface but extend throughout the continuous aqueous phase, forming the gel network. researchgate.net The bilayers themselves are composed of interdigitated molecules of the cationic surfactant and the fatty alcohol, held together by electrostatic and van der Waals forces. aps.org

The physical properties of this interfacial film are critical to emulsion stability. Atomic force microscopy has been used to measure the thickness of an adsorbed bilayer of a similar cationic surfactant on a surface, finding it to be approximately 5.42 nm. nih.gov Molecular dynamics simulations of a lamellar gel bilayer composed of Behentrimonium Methosulfate (BTMS) and a cetyl/stearyl alcohol mixture have provided insight into the mechanical robustness of this structure. The area compressibility modulus (K_A), which measures the stiffness of the bilayer, was calculated to be significantly high, indicating a rigid and stable film that effectively prevents droplet coalescence. acs.org

Table 3: Representative Biophysical Properties of a Lamellar Gel Bilayer

This table shows the calculated area compressibility modulus (K_A) for a lamellar gel (Lβ-phase) bilayer compared to a standard fluid-phase lipid bilayer. The Lβ-phase bilayer was modeled using Behentrimonium Methosulfate (BTMS) and fatty alcohols, a system analogous to those formed with this compound. A higher K_A value indicates a stiffer, more rigid interfacial structure. Data adapted from molecular dynamics simulation studies. acs.org

| Bilayer System | Area Compressibility Modulus (K_A) (mN/m) |

|---|---|

| Lβ-Phase Bilayer (BTMS + Cetyl/Stearyl Alcohol) | 4870 |

| Fluid-Phase DPPC Bilayer (Reference) | 231 |

The interaction between this compound and fatty alcohol co-surfactants is a classic example of synergy in colloid science. While the cationic surfactant alone can emulsify oil and water, and the fatty alcohol alone is simply a waxy solid, their combination produces a stable, viscous cream with properties that far exceed the sum of the individual components. mdpi.comnih.gov

This synergy is rooted in the formation of the lamellar gel network. The fatty alcohol molecules insert themselves between the cationic surfactant molecules in the bilayer, shielding the electrostatic repulsion between the charged headgroups. researchgate.net This allows for a much tighter packing of the amphiphiles, leading to the formation of a rigid, crystalline bilayer structure (α-gel) that can immobilize large amounts of water and oil. researchgate.netresearchgate.net The result is a significant increase in the viscosity and yield stress of the emulsion, which are key indicators of its stability and texture. Studies on analogous systems using Behenyl Trimethyl Ammonium Chloride (BTAC), which also has a C22 alkyl chain, show a direct correlation between the concentration of fatty alcohol and the yield stress of the resulting gel network, quantifying this synergistic thickening effect. mdpi.com

Table 4: Synergistic Effect of Fatty Alcohol on Emulsion Yield Stress

This table illustrates the synergistic effect of increasing fatty alcohol (Cetyl Alcohol) concentration on the yield stress of a conditioner formulation stabilized by a C22 cationic surfactant (Behenyl Trimethyl Ammonium Chloride, BTAC). A higher yield stress indicates a stronger, more stable gel network and a more viscous product. This data is representative of the synergistic interaction between long-chain cationic surfactants and fatty alcohols. Data adapted from a study on hair conditioner rheology. mdpi.com

| Cationic Surfactant (BTAC) Conc. (% w/w) | Fatty Alcohol (Cetyl Alcohol) Conc. (% w/w) | Yield Stress (Pa) |

|---|---|---|

| 2.5 | 5.0 | 11.2 |

| 2.5 | 7.5 | 17.8 |

| 2.5 | 10.0 | 25.4 |

Colloidal Science and Macromolecular Interactions of Behenamidopropyltrimonium Methosulfate

Self-Assembly Behavior and Micellar Systems

Behenamidopropyltrimonium methosulfate, a cationic surfactant with a long C22 alkyl chain, exhibits complex self-assembly behavior in aqueous solutions, forming various micellar structures that are crucial for its function in personal care formulations. The formation and characteristics of these micelles are governed by a delicate balance of hydrophobic and electrostatic interactions.

Determination of Critical Micelle Concentration (CMC) and Factors Influencing It

The Critical Micelle Concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant monomers begin to aggregate spontaneously to form micelles. For long-chain cationic surfactants like this compound, the CMC is typically very low due to the significant hydrophobic driving force for the association of their long alkyl chains to minimize contact with water.

Hydrophobic Chain Length: The long behenyl (C22) chain is the most significant contributor to a low CMC. Generally, for every two methylene (B1212753) groups added to the alkyl chain, the CMC decreases by an order of magnitude.

Head Group: The bulky and permanently charged quaternary ammonium (B1175870) headgroup, along with the amidopropyl linkage, influences the packing of the surfactant molecules in the micelle and the electrostatic repulsion between them.

Counterion: The methosulfate counterion plays a role in shielding the electrostatic repulsion between the cationic head groups, thereby influencing the CMC. The size and hydration of the counterion affect how closely it can associate with the micellar surface.

Temperature: Temperature can affect the hydration of the headgroup and the solubility of the surfactant, which in turn can influence the CMC.

Presence of Electrolytes and Other Additives: The addition of salts to ionic surfactant solutions typically lowers the CMC by reducing the repulsion between the charged head groups. In formulations, the presence of fatty alcohols and polymers will also significantly impact the aggregation behavior and the effective CMC.

Table 1: Estimated Critical Micelle Concentration (CMC) of Structurally Similar Cationic Surfactants

| Surfactant | Alkyl Chain Length | Estimated CMC (M) |

| Cetyltrimethylammonium Bromide (CTAB) | C16 | ~9 x 10⁻⁴ |

| Stearyltrimethylammonium Chloride (STAC) | C18 | ~3 x 10⁻⁴ |

| Behenyltrimethylammonium Chloride (BTAC) | C22 | < 1 x 10⁻⁴ |

| This compound | C22 | < 1 x 10⁻⁴ |

This table presents estimated CMC values based on trends observed for homologous series of cationic surfactants. The actual CMC of this compound may vary depending on the specific experimental conditions.

Characterization of Micelle Morphology and Aggregation Number

The morphology of micelles formed by this compound is expected to be non-spherical due to its long alkyl chain and the specific geometry of its headgroup. Surfactants with long hydrocarbon chains tend to form elongated, rod-like or worm-like micelles, and in some cases, can assemble into more complex structures like vesicles or lamellar phases, especially in the presence of other formulation ingredients like fatty alcohols.

The aggregation number (Nagg), which is the average number of surfactant molecules in a single micelle, is also influenced by the molecular structure. For surfactants that form spherical micelles, Nagg is typically in the range of 50-100. However, for surfactants forming rod-like or ellipsoidal micelles, the concept of a single aggregation number becomes more complex as these structures can grow in one or two dimensions. For long-chain cationic surfactants, aggregation numbers can be significantly larger.

Research on similar long-chain quaternary ammonium surfactants suggests that they form large, elongated micelles. For instance, studies on behenyltrimethylammonium chloride (BTAC) in the presence of fatty alcohols indicate the formation of a lamellar gel network, which is composed of surfactant bilayers separated by water layers. It is highly probable that this compound behaves similarly, forming lamellar structures that are responsible for the viscosity and conditioning properties of hair care products.

Interactions with Charged Colloidal Particles and Polyelectrolytes

As a cationic surfactant, this compound readily interacts with negatively charged surfaces and polymers. These interactions are fundamental to its performance in applications such as hair conditioning, where the hair surface carries a net negative charge, especially when damaged.

Electrostatic and Steric Contributions to Particle Adsorption and Flocculation

This compound adsorbs onto negatively charged surfaces, such as hair keratin (B1170402), primarily through strong electrostatic attraction between its cationic headgroup and the anionic sites on the surface. Upon adsorption, the long behenyl tails orient away from the surface, forming a hydrophobic layer. This process neutralizes the surface charge and reduces the friction between hair fibers, leading to a conditioning effect.

In colloidal systems, the adsorption of this compound onto negatively charged particles can lead to flocculation. At low concentrations, the surfactant can act as a bridging agent, where a single surfactant molecule or micelle adsorbs onto multiple particles, causing them to aggregate and settle. At higher concentrations, charge neutralization and the formation of a hydrophobic surface on the particles can also induce flocculation.

Complex Coacervation and Phase Separation with Oppositely Charged Polymers

When this compound is mixed with anionic polymers, such as xanthan gum or carbomer, which are commonly used as rheology modifiers in cosmetic formulations, complex coacervation can occur. This is a phase separation phenomenon driven by the electrostatic attraction between the cationic surfactant and the anionic polymer, leading to the formation of a polymer-surfactant complex phase (the coacervate) and a solvent-rich phase.

The formation and properties of these coacervates depend on several factors, including:

The charge densities of the surfactant and the polymer.

The molecular weight of the polymer.

The concentration of both components.

The pH and ionic strength of the solution.

These coacervates are often highly viscous and can deposit on surfaces, delivering both the conditioning benefits of the surfactant and the film-forming properties of the polymer. The controlled formation of coacervates is a key strategy in the design of "2-in-1" shampoos and conditioning products.

Rheological Properties of this compound Solutions and Dispersions

The rheological behavior of formulations containing this compound is critical for their stability, texture, and application properties. This cationic surfactant, particularly in combination with fatty alcohols like cetearyl alcohol, forms a lamellar gel network that structures the aqueous phase and imparts significant viscosity and shear-thinning behavior to the product.

This gel network is composed of bilayers of the surfactant and fatty alcohol, with water molecules trapped between the layers. The rheological properties of these systems are highly dependent on the ratio of surfactant to fatty alcohol, the total concentration of these components, and the processing conditions used during manufacturing.

Table 2: Comparative Rheological Properties of Lamellar Gel Networks

| Parameter | BTAMS Gel Network | BTAC Gel Network |

| Storage Modulus (G') | Higher | Lower |

| Loss Modulus (G'') | Higher | Lower |

| Viscosity | Higher | Lower |

This table summarizes the qualitative findings of a comparative study between BTAMS and BTAC, which are structurally similar to this compound.

The shear-thinning nature of these formulations is advantageous for consumer products. At rest, the high viscosity provides stability and a rich, creamy appearance. During application, the shear stress from spreading the product causes a decrease in viscosity, allowing for easy distribution. Once the shear is removed, the structure rebuilds, and the viscosity recovers.

Shear Viscosity and Flow Behavior in Formulated Systems

Formulations containing this compound, typically in combination with fatty alcohols, are well-recognized for their non-Newtonian, shear-thinning (or pseudoplastic) flow behavior. google.com This means their viscosity decreases as the applied shear rate increases. This property is highly desirable in products like hair conditioners, which should be thick and creamy in the container but spread easily through the hair upon application.

The shear-thinning characteristic is a direct consequence of the underlying microstructure, which is typically a lamellar gel network. google.comgoogle.com At rest or under low shear, this network of self-assembled surfactant and fatty alcohol molecules creates a high-viscosity system capable of suspending other ingredients. nih.gov When a shear force is applied, such as rubbing the product between the hands or combing it through hair, the network structure is disrupted, leading to a significant drop in viscosity and allowing for smooth application. google.com

Table 1: Representative Shear Viscosity Behavior of a Lamellar Gel Network System

| Shear Rate (s⁻¹) | Apparent Viscosity (Pa·s) | Flow Behavior |

| 0.1 | 150 | High viscosity at rest, resistant to flow |

| 1 | 50 | Viscosity begins to decrease with applied stress |

| 10 | 10 | Significant shear-thinning, easier to spread |

| 100 | 2 | Low viscosity under high shear, allows for easy application |

Note: This table is illustrative and represents the typical shear-thinning behavior of a formulated system containing a cationic surfactant like this compound. Actual values will vary based on the specific formulation.

Viscoelastic Properties and Gel Network Formation in Concentrated Dispersions

Concentrated aqueous dispersions of this compound, particularly when combined with fatty alcohols such as cetyl and stearyl alcohol, form a viscoelastic lamellar gel network. google.comgoogle.com This network exhibits both solid-like (elastic) and liquid-like (viscous) properties. The elastic component, represented by the storage modulus (G'), is a measure of the energy stored and recovered per cycle of deformation, while the viscous component, or loss modulus (G''), represents the energy dissipated as heat.

In these gel networks, at low strains and frequencies, the storage modulus (G') is typically higher than the loss modulus (G''), indicating a more solid-like, structured system. aps.org This solid-like character at rest contributes to the creamy texture and stability of the product. The point at which G' and G'' cross over, known as the flow point, signifies the transition to a more liquid-like behavior as the gel structure begins to break down under increasing stress or strain. aps.org

The formation of this gel network is a result of the self-assembly of the this compound and fatty alcohol molecules into bilayers. These bilayers then arrange themselves into a continuous, interconnected structure that entraps the aqueous phase, creating the gel. The robustness and specific viscoelastic properties of this network can be tailored by adjusting the concentrations and ratios of the surfactant and fatty alcohols.

Table 2: Representative Viscoelastic Properties of a Cationic Surfactant-Based Gel Network

| Parameter | Description | Typical Behavior |

| Storage Modulus (G') | Measure of the elastic response of the material. | High at low strain/frequency, indicating a structured gel. |

| Loss Modulus (G'') | Measure of the viscous response of the material. | Lower than G' at rest, increases with frequency. |

| Tan δ (G''/G') | Damping factor, indicates the ratio of viscous to elastic behavior. | Less than 1 at rest, indicating more elastic character. |

| Complex Viscosity (η)* | Overall resistance to flow under oscillatory shear. | High at low frequency, decreases with increasing frequency. |

Note: This table provides a general representation of the viscoelastic characteristics of a gel network formed with a cationic surfactant like this compound. The actual values are formulation-dependent.

Self-Assembled Structures Beyond Micelles: Vesicles, Liquid Crystals, and Gels

In aqueous solutions, surfactants like this compound can self-assemble into various structures depending on concentration, temperature, and the presence of other components. While simple micellar solutions may form at very low concentrations, at the higher concentrations used in personal care formulations, more complex structures predominate.

The combination of this compound with fatty alcohols leads to the formation of lyotropic liquid crystalline phases. nih.gov The most common of these is the lamellar phase (Lα), which consists of bilayers of surfactant and fatty alcohol molecules separated by layers of water. google.comchula.ac.th This lamellar phase is the fundamental building block of the gel networks discussed previously. google.comgoogle.com The formation of these ordered structures can be identified by their opaque appearance in a formulation. nih.gov

Under certain conditions, these lamellar bilayers can close upon themselves to form vesicles, which are spherical structures enclosing a small amount of the aqueous phase. chula.ac.th These vesicles can be unilamellar (a single bilayer) or multilamellar (onion-like concentric bilayers). The presence of vesicles can influence the rheology and sensory properties of a product. The transition between these different self-assembled structures is a key aspect of formulating with this compound to achieve the desired product characteristics.

Biophysical Interactions and Antimicrobial Activity of Behenamidopropyltrimonium Methosulfate

Molecular Interactions with Biologically Relevant Surfaces (Non-Clinical Context)

The interaction of Behenamidopropyltrimonium methosulfate with surfaces like hair and skin is governed by its amphiphilic and cationic nature. The positively charged headgroup is attracted to the negatively charged surfaces of keratinous substrates, while the long behenyl (C22) fatty acid chain provides hydrophobicity.

Adsorption and Film Formation on Keratinous Substrates: Mechanistic Insights

The primary mechanism behind the conditioning effect of this compound is its adsorption onto keratin-containing surfaces such as hair. Hair fibers possess a net negative charge due to the presence of carboxylic acid residues in their protein structure, especially in damaged hair where the protective cuticle has been lifted or removed. The positively charged quaternary ammonium (B1175870) headgroup of this compound is electrostatically attracted to these negative sites, leading to the deposition of the molecule on the hair shaft. specialchem.com

Illustrative Adsorption Characteristics of Cationic Surfactants on Keratin (B1170402): This table presents typical data for cationic surfactants and is for illustrative purposes only, as specific data for this compound is not available.

| Adsorption Parameter | Typical Value Range for Cationic Surfactants | Significance |

|---|---|---|

| Adsorption Model | Langmuir or Freundlich | Describes the equilibrium of surfactant molecules between the solution and the keratin surface. |

| Maximum Adsorption Capacity (Γmax) | Varies based on surfactant structure and keratin condition | Represents the maximum amount of surfactant that can be adsorbed per unit area of keratin. |

| Equilibrium Constant (K) | Dependent on surfactant affinity for the surface | Indicates the strength of the interaction between the surfactant and the keratin. |

Modulation of Surface Charge and Frictional Properties of Biological Interfaces

The adsorption of this compound significantly alters the surface properties of keratinous substrates. By depositing a positively charged layer, it neutralizes the inherent negative charge of the hair. This charge neutralization is a key factor in its anti-static properties, as it reduces the electrostatic repulsion between individual hair fibers, making the hair less prone to "flyaways" and easier to manage. specialchem.com

The formation of a smooth, even film on the hair surface also dramatically reduces the frictional forces between adjacent hair strands, both when wet and dry. This reduction in friction is responsible for the detangling and conditioning effects experienced when using products containing this ingredient. A lower coefficient of friction makes combing easier and reduces mechanical damage to the hair that can occur during styling. google.com

Studies on hair treated with conditioning agents have shown a decrease in surface energy, making the hair more hydrophobic. nih.govresearchgate.net This increased hydrophobicity helps to prevent the absorption of excess moisture from the atmosphere, which can lead to frizz.

Illustrative Frictional and Surface Energy Changes on Hair Treated with Cationic Conditioners: This table presents typical data for cationic conditioners and is for illustrative purposes only, as specific data for this compound is not available.

| Property | Untreated Hair (Typical Values) | Hair Treated with Cationic Conditioner (Illustrative Values) |

|---|---|---|

| Coefficient of Friction (Wet) | High | Low |

| Coefficient of Friction (Dry) | Moderate | Low |

| Surface Energy | Higher (more hydrophilic) | Lower (more hydrophobic) |

| Zeta Potential | Negative | Neutral or slightly positive |

Mechanistic Studies of Antimicrobial and Biocidal Action

Quaternary ammonium compounds, as a class, are known for their broad-spectrum antimicrobial activity. The long alkyl chain and the cationic headgroup are crucial for this function. While specific studies on the antimicrobial action of this compound are scarce, the general mechanisms of action for long-chain quaternary ammonium compounds are well-documented.

Investigation of Membrane Disruption and Cellular Permeabilization

The primary mode of antimicrobial action for quaternary ammonium compounds is the disruption of microbial cell membranes. nih.govnih.gov The positively charged headgroup of the molecule is attracted to the negatively charged components of bacterial and fungal cell membranes, such as phospholipids (B1166683) and teichoic acids. mdpi.com This electrostatic interaction facilitates the insertion of the long, hydrophobic alkyl chain into the lipid bilayer. researchgate.netmdpi.com

The penetration of the alkyl chain disrupts the ordered structure of the cell membrane, leading to an increase in membrane fluidity and the formation of pores or channels. nih.gov This damage compromises the membrane's integrity, causing the leakage of essential intracellular components like potassium ions, nucleotides, and proteins, ultimately leading to cell death. nih.gov The effectiveness of this disruption is often dependent on the length of the alkyl chain, with longer chains generally exhibiting greater antimicrobial activity up to a certain point.

Efficacy and Mechanism against Specific Bacterial and Fungal Strains

While specific efficacy data for this compound is not available in the reviewed literature, the general activity of long-chain quaternary ammonium compounds against various microbes can be considered. These compounds are typically effective against a broad range of Gram-positive and Gram-negative bacteria, as well as some fungi. nih.gov

Gram-positive bacteria, such as Staphylococcus aureus, are generally more susceptible to quaternary ammonium compounds than Gram-negative bacteria. This is because Gram-positive bacteria have a thicker peptidoglycan cell wall that is more permeable to these compounds, allowing easier access to the underlying cell membrane. researchgate.net Gram-negative bacteria, such as Escherichia coli, possess an additional outer membrane that can act as a barrier, reducing the penetration of the antimicrobial agent. researchgate.net

Illustrative Antimicrobial Efficacy of Long-Chain Quaternary Ammonium Compounds: This table presents typical Minimum Inhibitory Concentration (MIC) values for long-chain quaternary ammonium compounds against common microbes and is for illustrative purposes only. Specific data for this compound is not available.

| Microbial Strain | Typical MIC Range (µg/mL) |

|---|---|

| Staphylococcus aureus | 1 - 10 |

| Escherichia coli | 10 - 100 |

| Candida albicans | 5 - 50 |

Environmental Fate and Degradation Pathways of Behenamidopropyltrimonium Methosulfate

Biodegradation Studies in Aquatic and Soil Environments

Biodegradation is a key process in the removal of organic compounds like behenamidopropyltrimonium methosulfate from the environment. The effectiveness of this process is influenced by the chemical structure of the compound, its concentration, and the presence of adapted microbial communities.

Several microbial genera have been identified as capable of degrading QACs. These include:

Pseudomonas : Members of this genus, such as Pseudomonas nitroreducens, have been shown to be involved in the degradation of benzalkonium chlorides (BACs), another class of QACs. researchgate.net

Aeromonas : Aeromonas hydrophila has been isolated from polluted soil and demonstrated the ability to utilize BAC as a sole source of carbon and energy. researchgate.net

Xanthomonas nih.gov

Bacillus : Species like Bacillus niabensis can metabolize BACs. researchgate.net

These microorganisms often possess specialized enzymes, such as amine oxidases and monooxygenases, that can initiate the breakdown of QAC structures. researchgate.net It is likely that similar microbial communities are involved in the degradation of this compound, although specific studies are needed for confirmation.

Table 1: Microbial Genera Involved in the Degradation of Quaternary Ammonium (B1175870) Compounds

| Microbial Genus | Role in Degradation | Reference |

| Pseudomonas | Degradation of benzalkonium chlorides (BACs) | researchgate.net |

| Aeromonas | Utilization of BACs as a carbon and energy source | researchgate.net |

| Xanthomonas | Implicated in QAC biodegradation | nih.gov |

| Bacillus | Metabolism of BACs | researchgate.net |

The initial step in the biodegradation of many QACs involves the cleavage of the C-N bond, separating the long alkyl chain from the nitrogen-containing head group. researchgate.net For instance, in the degradation of BACs by Aeromonas hydrophila, the initial metabolite identified was benzyldimethylamine, indicating a dealkylation step. researchgate.net Subsequent steps can involve demethylation and deamination, leading to the formation of aldehydes and carboxylic acids, which can then be further degraded. researchgate.net

Primary biodegradation refers to the alteration of the parent compound's structure, while ultimate biodegradation results in the complete mineralization of the compound to carbon dioxide, water, and inorganic salts. nih.gov For many complex organic molecules, primary degradation may occur, but complete mineralization can be a much slower process. The long alkyl chain of this compound would likely be a target for microbial oxidation, potentially leading to a series of smaller, more water-soluble intermediates. However, specific studies identifying the primary and ultimate biodegradation products of this compound are not available in the current scientific literature.

Abiotic Degradation Mechanisms

In addition to biodegradation, abiotic processes such as photodegradation and hydrolysis can contribute to the transformation of this compound in the environment.

The photochemical fate of QACs in aquatic environments is an area of ongoing research. Direct photolysis, where a molecule is broken down by directly absorbing light energy, is generally not a significant degradation pathway for many QACs due to their limited absorption of light in the solar spectrum. nih.gov However, indirect photodegradation, mediated by other substances in the water, can be more important. nih.gov

Studies on various QACs have shown that they are susceptible to indirect photolysis by reacting with hydroxyl radicals (•OH) present in natural waters. nih.gov The half-lives for this process have been estimated to range from 12 to 94 days, suggesting that abiotic degradation in surface water is a slow process. nih.gov The presence of a co-solvent like acetonitrile (B52724) has been shown to influence the degradation kinetics of some organic compounds under UV light. nih.govresearchgate.net

Table 2: Estimated Photolysis Half-Lives for Quaternary Ammonium Compounds in Natural Waters

| Degradation Pathway | Estimated Half-Life | Reference |

| Indirect Photolysis (reaction with •OH) | 12 - 94 days | nih.gov |

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. The stability of a compound to hydrolysis is dependent on factors such as pH and temperature. nih.gov The amide linkage in this compound could potentially be susceptible to hydrolysis under certain environmental conditions.

While specific studies on the hydrolytic stability of this compound were not found, research on other organic compounds containing amide bonds shows that hydrolysis can occur, although it may be a slow process at neutral pH and ambient temperatures. For example, some pharmaceutical metabolites have been shown to be unstable at specific pH values, while others remain stable for extended periods. nih.gov The rate of hydrolysis can be significantly influenced by the molecular structure of the compound.

Environmental Persistence and Formation of Transformation Products

The environmental persistence of a chemical is determined by its resistance to all forms of degradation. Due to the generally slow rates of both biodegradation and abiotic degradation, QACs with long alkyl chains can exhibit some level of persistence in the environment, particularly in sediments and soils where they tend to adsorb. nih.govepa.gov

During degradation processes, transformation products (TPs) can be formed. scispace.com These TPs may have different physical, chemical, and toxicological properties than the parent compound. scispace.com For QACs, transformation can occur through processes like hydroxylation on the alkyl chain or cleavage of the C-N bond. tudelft.nl The identification and assessment of these TPs are important for a complete environmental risk assessment. However, specific information on the transformation products of this compound is currently lacking in the scientific literature.

Ecotoxicological Implications of Environmental Transformation Products in Aquatic Ecosystems

Quaternary Ammonium Cation: The second transformation product is a water-soluble quaternary ammonium compound. Quaternary ammonium compounds as a class are known to be toxic to aquatic organisms. nih.gov Their cationic nature can lead to interactions with the negatively charged cell membranes of aquatic life, potentially causing disruption and toxic effects.

Specific ecotoxicity data for the direct transformation products of this compound are not widely available. However, data for structurally similar and related compounds provide insight into their potential ecotoxicological effects. For instance, behenamidopropyl dimethylamine (B145610) (BAPDMA), a closely related amidoamine, has been shown to have a more favorable aquatic toxicity profile compared to many conventional cationic surfactants. nih.govnih.gov

Data for dimethylaminopropylamine (DMAPA), a related tertiary amine, indicates moderate toxicity to aquatic organisms. mst.dk It is important to note that as a tertiary amine, the toxicity of DMAPA can be pH-dependent, as its protonation state changes with pH. The transformation product of this compound, being a quaternary ammonium compound, would be permanently charged regardless of pH, which could influence its bioavailability and toxicity.

The following tables present ecotoxicity data for related compounds, which can be used to infer the potential ecotoxicological implications of the transformation products of this compound.

Ecotoxicity Data for Behenamidopropyl Dimethylamine (BAPDMA)

| Species | Endpoint | Value (mg/L) | Exposure Time | Reference |

| Fish (Leuciscus idus) | LC50 | 6.6 | 96 hours | nih.gov |

| Daphnia magna | EC50 | 1.4 | 48 hours | nih.gov |

| Algae (Scenedesmus subspicatus) | EC50 | 2.1 | 72 hours | nih.gov |

Ecotoxicity Data for Dimethylaminopropylamine (DMAPA)

| Species | Endpoint | Value (mg/L) | Exposure Time | Reference |

| Fish (Leuciscus idus) | LC50 | 122 | 96 hours | mst.dk |

| Daphnia magna | EC50 | 60 | 48 hours | mst.dk |

| Algae (Scenedesmus subspicatus) | EC50 | 56 | 72 hours | mst.dk |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Behenamidopropyltrimonium methosulfate in synthetic batches?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure, high-performance liquid chromatography (HPLC) with UV detection for purity assessment, and Fourier-transform infrared spectroscopy (FTIR) to verify functional groups. For quantification, employ gravimetric analysis or standardized titration methods .

Q. How can researchers accurately quantify this compound in complex matrices such as biological or environmental samples?

- Methodological Answer : Utilize solid-phase extraction (SPE) to isolate the compound from matrices, followed by liquid chromatography-mass spectrometry (LC-MS) for sensitive detection. Calibration curves should be prepared using certified reference standards, and recovery studies must validate extraction efficiency .

Q. What are the critical parameters to assess when designing stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer : Monitor degradation kinetics via accelerated stability testing (e.g., 40°C/75% relative humidity). Use HPLC to track changes in concentration and identify degradation products. pH adjustments should mimic physiological or environmental conditions relevant to the study’s scope .

Advanced Research Questions

Q. How can synthesis protocols for this compound be optimized to minimize by-products and improve yield?

- Methodological Answer : Conduct factorial design experiments to evaluate reaction variables (e.g., temperature, solvent polarity, and catalyst ratios). Monitor intermediate formation using thin-layer chromatography (TLC) and optimize purification steps (e.g., column chromatography or recrystallization) .

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound across in vitro and in vivo studies?

- Methodological Answer : Perform systematic reviews to identify confounding variables (e.g., solvent choice, exposure duration). Validate findings using parallel in vitro (cell viability assays) and in vivo (acute dermal toxicity models) approaches. Cross-reference data with structurally similar quaternary ammonium compounds .

Q. How should researchers design experiments to evaluate the compound’s interaction with anionic surfactants in multi-component formulations?

- Methodological Answer : Employ isothermal titration calorimetry (ITC) to measure binding affinities and dynamic light scattering (DLS) to assess colloidal stability. Design phase diagrams to map micelle formation and precipitation thresholds under varying molar ratios .

Q. What methodologies are effective in elucidating the environmental fate of this compound in aquatic systems?

- Methodological Answer : Simulate biodegradation using OECD 301D closed-bottle tests and analyze metabolites via LC-MS. Assess adsorption kinetics onto sediments using batch equilibrium experiments, and model bioaccumulation potential using quantitative structure-activity relationship (QSAR) tools .

Data Analysis & Validation